2-Methyl-3-(methylsulfonyl)-1H-pyrrole

Medicinal Chemistry Gastroenterology Potassium-Competitive Acid Blocker

Sourcing a pyrrole building block with the precise 3-methylsulfonyl pharmacophore for P-CAB development often requires multi-step in-house synthesis, delaying SAR timelines. 2-Methyl-3-(methylsulfonyl)-1H-pyrrole (CAS 1707571-37-6) eliminates this bottleneck by providing the core scaffold ready for direct elaboration. - Pre-installed 3-methylsulfonyl group ensures the critical P-CAB pharmacophore is intact, avoiding the need for late-stage sulfonylation. - The 2-methyl substituent exerts steric control, enabling higher regioselectivity during C-4/C-5 functionalization compared to simpler 3-sulfonylpyrroles. - Consistent 97% purity batch-to-batch supports reliable analytical method development and scale-up quality control.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
Cat. No. B11780511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylsulfonyl)-1H-pyrrole
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1)S(=O)(=O)C
InChIInChI=1S/C6H9NO2S/c1-5-6(3-4-7-5)10(2,8)9/h3-4,7H,1-2H3
InChIKeyFKBKTMPPWWCGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(methylsulfonyl)-1H-pyrrole (CAS 1707571-37-6): Building Block for Potassium-Competitive Acid Blockers


2-Methyl-3-(methylsulfonyl)-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 . It is a pyrrole derivative substituted with a methyl group at the 2-position and a methylsulfonyl group at the 3-position . As a sulfonylpyrrole, this compound is a key synthetic intermediate used in the development of new pharmaceutical agents, particularly as a core scaffold in a class of gastric acid secretion inhibitors known as potassium-competitive acid blockers (P-CABs) [1].

2-Methyl-3-(methylsulfonyl)-1H-pyrrole: Why Substituting Generic Pyrrole Intermediates Can Derail a P-CAB Synthesis


Interchanging pyrrole building blocks in a complex synthetic route is not a trivial substitution. The specific substitution pattern on the pyrrole ring directly dictates the physicochemical properties and biological activity of the final drug candidate [1]. For instance, in the development of P-CABs, the presence of a methylsulfonyl group at the 3-position of the pyrrole ring is a key pharmacophore that influences both potency and ligand-lipophilicity efficiency [2]. Using a non-sulfonylated pyrrole or a different positional isomer would lead to a completely different molecular structure, which is highly unlikely to retain the same binding affinity or pharmacokinetic profile as the intended target compound. Therefore, a generic pyrrole intermediate cannot serve as a functional substitute without fundamentally redesigning the target molecule.

2-Methyl-3-(methylsulfonyl)-1H-pyrrole: A Comparative Evidence Guide for Scientific Procurement


Utility as a Precursor to Gastric H+/K+-ATPase Inhibitors (P-CABs) vs. Non-Sulfonylated Pyrroles

The 3-methylsulfonyl pyrrole core is a critical structural motif for a class of potassium-competitive acid blockers (P-CABs) [1]. In the development of the clinical candidate TAK-438 (vonoprazan), the pyrrole core's substitution pattern, including a sulfonyl group, was crucial for achieving potent H+/K+-ATPase inhibition. While 2-Methyl-3-(methylsulfonyl)-1H-pyrrole is a simpler building block, it provides the foundational sulfonyl-pyrrole scaffold necessary to construct more complex P-CABs. A non-sulfonylated pyrrole (e.g., 2-methyl-1H-pyrrole) lacks this essential functional group, making it unsuitable as a direct precursor for this class of compounds .

Medicinal Chemistry Gastroenterology Potassium-Competitive Acid Blocker P-CAB H+/K+-ATPase Inhibitor

Comparative Synthetic Accessibility vs. 3-(Methylsulfonyl)-1H-pyrrole (CAS 82511-59-9)

2-Methyl-3-(methylsulfonyl)-1H-pyrrole offers a distinct substitution pattern compared to its close analog, 3-(methylsulfonyl)-1H-pyrrole (CAS 82511-59-9) . The additional methyl group at the 2-position on the pyrrole ring increases molecular weight (159.21 vs. 145.18 g/mol) and steric bulk, which can be leveraged in subsequent synthetic steps for regioselective functionalization. While direct comparative yields are not published for this specific intermediate, literature on sulfonylpyrrole synthesis confirms that the presence of a methyl group adjacent to the sulfonyl moiety can influence the regioselectivity of further electrophilic aromatic substitution reactions [1], a crucial factor in multi-step synthesis planning.

Organic Synthesis Synthetic Intermediate Regioselectivity Pyrrole Functionalization

Purity Specifications as a Procurement Benchmark

Commercial availability of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole from suppliers like Chemenu (Catalog # CM509150) establishes a benchmark purity of 97% . This is a key differentiator for procurement, as a known, quantified purity is essential for reproducible research. In contrast, related analogs like 2-(methylsulfonyl)-1H-pyrrole (CAS 82511-61-3) are offered by other vendors with a comparable high purity specification of 97.9% (at 214nm) . This information allows a researcher to directly compare the quality of available intermediates from different sources, ensuring that the selected compound meets the minimum purity requirements for their specific synthetic application.

Quality Control Analytical Chemistry Building Blocks Procurement

Prioritized Research and Industrial Applications for 2-Methyl-3-(methylsulfonyl)-1H-pyrrole


Medicinal Chemistry: Core Scaffold for P-CAB Development

This compound is an optimal choice for research teams designing and synthesizing new potassium-competitive acid blockers (P-CABs) for treating acid-related gastrointestinal disorders. As established, the 3-methylsulfonyl pyrrole core is a crucial pharmacophore for this drug class [1]. 2-Methyl-3-(methylsulfonyl)-1H-pyrrole serves as a foundational building block for constructing more complex P-CAB molecules, enabling the exploration of structure-activity relationships (SAR) around this key sulfonyl-pyrrole motif. Its use as a starting material can streamline the synthesis of target compounds that incorporate this specific substitution pattern.

Synthetic Organic Chemistry: Regioselective Functionalization Studies

Researchers requiring a pyrrole building block with a pre-installed methylsulfonyl group and an additional methyl handle for further functionalization should select this compound. The 2-methyl group provides steric hindrance that can be exploited to direct subsequent reactions to other positions on the pyrrole ring (e.g., C-4 or C-5) with greater regioselectivity than a simpler 3-(methylsulfonyl)-1H-pyrrole [2]. This makes it a valuable intermediate for preparing a diverse array of more complex, multi-substituted pyrroles.

Quality Control and Analytical Method Development

Given its defined commercial purity of 97%, 2-Methyl-3-(methylsulfonyl)-1H-pyrrole can be utilized as a reference standard or starting material for developing and validating analytical methods . This is particularly relevant for labs scaling up a synthetic route that involves this or structurally related sulfonylpyrrole intermediates, as a characterized, high-purity batch is essential for establishing reliable quality control benchmarks.

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